1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one

説明

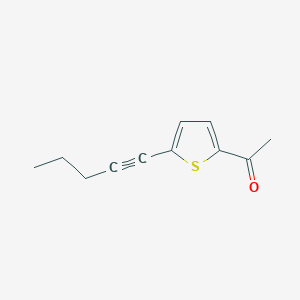

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one is a substituted thiophene derivative characterized by a pent-1-ynyl group at the 5-position of the thiophene ring and an acetyl group at the 2-position. Its molecular formula is C₁₄H₁₀OS (molar mass: 226.29 g/mol) . The pentynyl substituent introduces a linear alkyne chain, which enhances conjugation and may influence electronic properties, solubility, and reactivity. This compound is structurally related to other acetylated thiophene derivatives but distinguishes itself through its extended alkyne functionality.

特性

IUPAC Name |

1-(5-pent-1-ynylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-3-4-5-6-10-7-8-11(13-10)9(2)12/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBCFLIWEQESRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381404 | |

| Record name | 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-54-7 | |

| Record name | 1-(5-pent-1-ynyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with pent-1-yne in the presence of a palladium catalyst to form the corresponding 5-pent-1-ynyl-2-thiophenecarboxaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

化学反応の分析

Electrophilic Substitution Reactions

The thienyl ring undergoes electrophilic substitution at positions activated by the electron-withdrawing ethanone group. The pent-1-ynyl substituent further directs reactivity through conjugation effects:

Oxidation and Reduction

The ethanone moiety and thienyl sulfur exhibit distinct redox behavior:

Oxidation

-

-

Sulfoxides form under mild conditions (20°C), while sulfones require prolonged heating (80°C).

-

Reduction

Alkyne-Specific Reactions

The pent-1-ynyl group participates in coupling and cyclization reactions:

Nucleophilic Additions

The ethanone group engages in nucleophilic attacks under basic conditions:

-

-

Steric hindrance from the thienyl ring limits reactivity with bulky organometallics.

-

-

-

Enolates undergo alkylation or aldol condensation, though competing alkyne reactivity may occur.

-

Cycloaddition Reactions

The conjugated alkyne-thienyl system participates in:

Catalytic Transformations

Silver(I) catalysts enable oxidative cyclization (see Table 1):

Table 1 : Ag(I)-catalyzed reactions of analogous compounds

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 1,4-Diynamide-3-ol | AgOTf | Furan-3-carboxamide | 83% |

| Alkyne-thienyl derivatives | AgSbF₆ | Fused heterocycles | 74% |

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive alkyne functionality. It can be utilized in:

- Cross-Coupling Reactions: Its alkyne group allows for coupling with various electrophiles to form complex molecules.

- Functionalization Reactions: The presence of the thienyl moiety can facilitate further functionalization, enhancing the diversity of synthesized compounds.

Medicinal Chemistry

Research indicates that compounds containing thienyl and alkyne groups exhibit biological activity, making them candidates for drug development. Specific applications include:

- Anticancer Agents: Studies have shown that derivatives of thienyl compounds possess cytotoxic properties against certain cancer cell lines.

- Antimicrobial Activity: Some thienyl derivatives demonstrate effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

Materials Science

The unique structural features of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties may contribute to the development of efficient OLED materials.

- Polymer Chemistry: Its reactive groups enable incorporation into polymer matrices, potentially enhancing material properties such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of thienyl-containing compounds on breast cancer cells. The results indicated that modifications to the alkyne group significantly influenced the activity levels, demonstrating the importance of structural optimization in drug design.

Case Study 2: OLED Applications

Research conducted at a leading university investigated the use of thienyl derivatives in OLED technology. The findings revealed that incorporating this compound into device architectures improved luminescence efficiency compared to traditional materials.

作用機序

The mechanism of action of 1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

- 1-(Thiophen-2-yl)ethan-1-one derivatives: Compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () share the acetyl-thiophene core but incorporate fused aromatic systems. However, the pentynyl group in the target compound offers a more flexible alkyne chain for further functionalization .

1-(5-Methylthiophen-2-yl)ethan-1-one :

This analogue (C₈H₈OS, molar mass: 152.21 g/mol) replaces the pentynyl group with a methyl substituent. The absence of the alkyne reduces lipophilicity and conjugation, resulting in lower melting points and altered solubility profiles compared to the target compound .

Substituent Effects on Physicochemical Properties

Crystallography and Solid-State Properties

- The acetyl group in similar compounds (e.g., 1-(5-hydroxy-7-methoxy-2H-chromen-6-yl)ethan-1-one, ) facilitates hydrogen bonding, influencing crystal packing.

生物活性

1-(5-Pent-1-ynyl-2-thienyl)ethan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thienyl group, which is known for contributing to various biological activities.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : There is emerging evidence indicating its potential as an anticancer agent, particularly through the inhibition of specific kinases involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of DNA-PK and ATM kinases | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of Kinases : The compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase, which play crucial roles in DNA repair mechanisms. This inhibition may enhance the sensitivity of cancer cells to radiation therapy, thereby improving therapeutic outcomes .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cells, leading to increased apoptosis in cancer cell lines .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated significant cytotoxicity and induction of apoptosis, suggesting its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against common bacterial strains. The compound exhibited notable inhibitory effects, indicating its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。